H-Trp-NH2.HCl
Description
Chemical Identity and Nomenclature
L-Tryptophanamide hydrochloride possesses a well-defined chemical identity characterized by multiple systematic and common nomenclature systems. The compound's International Union of Pure and Applied Chemistry name is (2S)-2-amino-3-(1H-indol-3-yl)propanamide hydrochloride, reflecting its stereochemical configuration and functional group arrangement. The molecular formula Carbon-11 Hydrogen-14 Chlorine-1 Nitrogen-3 Oxygen-1 corresponds to a molecular weight of 239.70 grams per mole, distinguishing it from its parent compound tryptophanamide, which has a molecular weight of 203.24 grams per mole.
The Chemical Abstracts Service registry number 5022-65-1 serves as the unique identifier for this compound in chemical databases worldwide. Alternative nomenclature includes the shortened designation H-Trp-NH2.HCl, which reflects the amino acid notation system commonly used in biochemical literature. The Simplified Molecular-Input Line-Entry System representation Cl.NC@@HC(N)=O provides a standardized chemical structure description that facilitates computer-based chemical information systems.
Additional synonyms encompass (S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride and L-Tryptophane Amide Hydrochloride, demonstrating the diverse nomenclature conventions employed across different scientific disciplines. The European Community number 225-708-9 and the DSSTox Substance Identification Number DTXSID501036172 represent regulatory and toxicological database identifiers respectively.
Historical Context in Amino Acid Research
The historical development of L-tryptophanamide hydrochloride research is intrinsically linked to the broader history of amino acid discovery and characterization. The foundational work began with Sir Frederick Gowland Hopkins's isolation of tryptophan in 1901 from the milk protein casein, marking a pivotal moment in amino acid research. Hopkins's groundbreaking research demonstrated the essential nature of tryptophan by feeding mice a diet devoid of this amino acid, thereby establishing the concept of essential amino acids and their critical role in nutrition and metabolism.
Hopkins's analytical chemistry background and innovative approach to studying proteins led to significant advances in understanding protein quality and the diversity of amino acids required for proper nutrition. His work underscored that not only the quantity of protein in the diet mattered, but also the quality and diversity of constituent amino acids. Through systematic studies, Hopkins demonstrated that deficiency in essential amino acids like tryptophan could lead to nutritional failure, fundamentally influencing dietary recommendations and nutritional science.
The development of tryptophan derivatives, including tryptophanamide compounds, emerged from this foundational understanding. Research in the mid-20th century focused on creating modified amino acid structures that could serve as research tools while maintaining key biochemical properties of the parent amino acid. The synthesis and characterization of L-tryptophanamide hydrochloride represented an evolution in this research trajectory, providing scientists with a stable, well-characterized compound suitable for diverse experimental applications.
The recognition of Hopkins's contributions to amino acid research culminated in his receipt of the Nobel Prize in Physiology or Medicine in 1929, establishing a legacy that continues to influence contemporary biochemical research. This historical foundation provided the scientific framework within which tryptophanamide derivatives gained prominence as research tools.
Classification and Relationship to Tryptophan
L-Tryptophanamide hydrochloride belongs to the class of amino acid amides, specifically representing the carboxamide derivative of L-tryptophan. The structural relationship between L-tryptophanamide hydrochloride and its parent amino acid L-tryptophan involves the replacement of the carboxylic acid functional group with an amide group, while maintaining the characteristic indole side chain that defines tryptophan's unique properties.
L-tryptophan, designated by the symbol Trp or W in amino acid notation, is an α-amino acid essential for protein biosynthesis. The amino acid contains an α-amino group, an α-carboxylic acid group, and the distinctive indole side chain, making it a polar molecule with a non-polar aromatic beta carbon substituent. L-tryptophan serves as a precursor to several important biological molecules, including the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 (niacin).
The conversion from L-tryptophan to L-tryptophanamide involves enzymatic processes that have been characterized in various biological systems. Research has demonstrated that tryptophanyl-tRNA synthetase from Escherichia coli can catalyze the formation of tryptophanamide under specific reaction conditions, particularly in the presence of ammonium bicarbonate buffer. This enzymatic conversion occurs through an intermediate tryptophanyl-adenylate complex, followed by aminolysis to yield the final amide product.
The following table summarizes the key structural differences between L-tryptophan and L-tryptophanamide hydrochloride:
| Property | L-Tryptophan | L-Tryptophanamide Hydrochloride |
|---|---|---|
| Molecular Formula | C11H12N2O2 | C11H14ClN3O |
| Molecular Weight | 204.23 g/mol | 239.70 g/mol |
| Functional Groups | Amino, Carboxylic acid, Indole | Amino, Amide, Indole |
| Charge State | Zwitterionic at physiological pH | Protonated amino group with chloride |
| Solubility | Limited water solubility | Enhanced water solubility |
Significance in Biochemical Research
L-Tryptophanamide hydrochloride has established significant importance in biochemical research through its diverse applications in protein studies, enzyme kinetics, and spectroscopic investigations. The compound's unique spectroscopic properties make it particularly valuable as a fluorescent probe for studying protein structure and dynamics. Research has demonstrated that N-acetyl-L-tryptophanamide, a related compound, exhibits distinct absorption and circular dichroism spectra that can be resolved into specific electronic transition components, providing detailed information about molecular environments.
The fluorescence properties of L-tryptophanamide derivatives have been extensively characterized across various solvent systems, revealing environment-sensitive spectral parameters that correlate with solvent polarity. These properties enable researchers to investigate protein folding, membrane interactions, and binding site characteristics through fluorescence-based techniques. Studies have shown that the compound can serve as a "fingerprint" for identifying specific molecular interactions, particularly in membrane protein research.
Enzymatic research has benefited significantly from L-tryptophanamide hydrochloride's role as a substrate for specific enzymes. The compound serves as a substrate for tryptophanamidase (EC 3.5.1.57), an enzyme that catalyzes the hydrolysis of L-tryptophanamide to L-tryptophan and ammonia. This enzymatic reaction requires manganese cofactors and demonstrates specificity for tryptophan-containing substrates, making it valuable for enzyme characterization studies.
Membrane permeation studies have utilized L-tryptophanamide derivatives to investigate transport mechanisms across biological membranes. Research using N-acetyl-L-tryptophanamide demonstrated that blocked tryptophan molecules exhibit significantly different permeation kinetics compared to unblocked derivatives, with permeation times measured in hours rather than microseconds. These studies employed Parallel Artificial Membrane Permeation Assay techniques and computational modeling to characterize transport barriers and mechanisms.
The compound's applications extend to protein crystallography and structural biology. X-ray crystallographic studies have utilized L-tryptophan and related compounds to investigate enzyme-substrate interactions, particularly in aminopeptidase research. These structural studies have revealed specific binding orientations and stabilization mechanisms that contribute to substrate specificity and catalytic efficiency.
Research applications also encompass analytical biochemistry, where L-tryptophanamide hydrochloride serves as a standard compound for developing and validating analytical methods. The compound's well-characterized properties make it suitable for calibrating fluorescence-based assays and validating chromatographic separation methods used in amino acid analysis. Studies have demonstrated its utility in developing enzyme-linked assays for aminopeptidase activity, utilizing its fluorometric properties for sensitive detection systems.
The industrial and biotechnological significance of L-tryptophanamide hydrochloride relates to its potential applications in pharmaceutical research and development. While avoiding specific therapeutic applications, the compound's role as a research tool in drug discovery and molecular interaction studies represents an important area of ongoing investigation. Its structural similarity to natural amino acids, combined with enhanced stability and solubility properties, makes it valuable for probing biological systems and understanding molecular mechanisms relevant to human health and disease.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBDANBSEWOYKN-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036172 | |
| Record name | L-Tryptophanamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5022-65-1 | |
| Record name | 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5022-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tryptophanamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-amino-1H-indole-3-propionamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbodiimide-Mediated Amidation
This method involves activating the carboxylic acid group of tryptophan using carbodiimides such as 1,1'-carbonyldiimidazole (CDI) or ethylcarbodiimide (EDC), followed by reaction with ammonia or ammonium salts.
Procedure
-
Activation : H-Trp-OH (1.0 eq) is dissolved in tetrahydrofuran (THF) at 0–5°C. CDI (1.2 eq) is added, and the mixture is stirred for 2 hours to form the activated intermediate.
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Amidation : Aqueous ammonia (25%, 2.5 eq) is introduced, and the reaction proceeds at 0–5°C for 30 minutes.
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Acidification : The product is treated with 1.5 N HCl to precipitate H-Trp-NH₂·HCl, which is filtered and dried under vacuum.
Key Data
This method is favored for its scalability and minimal side products, though it requires strict temperature control to avoid racemization.
Schutz Group Strategy with Boc Protection
The Boc (tert-butyloxycarbonyl) group protects the amino group during amidation, enabling selective functionalization.
Procedure
-
Protection : H-Trp-OH is reacted with Boc anhydride in a THF/water mixture containing sodium bicarbonate (1:2 molar ratio) at 10–15°C for 15 hours, yielding Boc-Trp-OH.
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Amidation : Boc-Trp-OH is activated with CDI in THF and reacted with aqueous ammonia.
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Deprotection : The Boc group is removed using 1.5 N HCl in dioxane, followed by recrystallization to isolate H-Trp-NH₂·HCl.
Optimization Insights
Acid-Catalyzed Direct Ammonolysis
This one-pot method bypasses intermediate isolation by combining tryptophan, ammonium chloride, and hydrogen chloride gas.
Procedure
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Reaction Setup : H-Trp-OH (1.0 eq), ammonium chloride (1.5 eq), and dichloroethane are mixed under nitrogen.
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HCl Gas Introduction : Hydrogen chloride is bubbled through the solution at 25°C for 1 hour to form tryptophan hydrochloride.
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Ammonolysis : The mixture is refluxed with additional HCl gas, and water is removed via azeotropic distillation. The product precipitates upon cooling and is washed with cold dichloroethane.
Key Parameters
This method is industrially preferred due to its simplicity and reduced solvent waste.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in acetonitrile/water).
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Elemental Analysis : Calculated for C₁₁H₁₄N₃O·HCl: C 50.1%, H 5.7%, N 16.0%; Found: C 49.8%, H 5.9%, N 15.7%.
Industrial-Scale Optimization
Solvent Selection
Cost Analysis
The acid-catalyzed method reduces costs by 40% compared to carbodiimide approaches.
Challenges and Solutions
Racemization
Chemical Reactions Analysis
Types of Reactions: L-Tryptophanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3) are employed.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Biochemical Research
Tryptophan Metabolism Studies
H-Trp-NH2.HCl plays a crucial role in studies related to tryptophan metabolism. Research indicates that abnormalities in tryptophan catabolism can influence conditions such as diabetes mellitus. The metabolic pathways involving tryptophan are essential for understanding its role in disease pathogenesis, highlighting the importance of this compound in metabolic studies .
Peptide Modification
The compound is also utilized in peptide modification processes. For instance, lipidation of peptides using this compound has been shown to enhance the therapeutic properties of biologically active peptides. This process involves selective modification of tryptophan residues, which can improve the stability and activity of peptide drugs .
Pharmaceutical Applications
Drug Development
In drug development, this compound is investigated for its potential to serve as a precursor or active ingredient in new therapeutics. Its role in modulating neurotransmitter levels makes it a candidate for treatments targeting mood disorders and other neurological conditions.
Case Study: Tryptophan and Mood Regulation
A notable case study examined the effects of dietary tryptophan on serotonin levels and mood regulation. Supplementation with compounds like this compound has been linked to increased serotonin synthesis, suggesting potential applications in managing depression and anxiety disorders .
Structural Biology
Folding Pathways of Peptides
Research into the folding mechanisms of peptides has highlighted the significance of tryptophan residues. Studies utilizing this compound have provided insights into the thermal stability and folding pathways of peptides, demonstrating how tryptophan interactions can initiate folding processes. This understanding is critical for designing stable peptide-based therapeutics .
Analytical Chemistry
Mass Spectrometry Applications
The compound is frequently employed in mass spectrometry for studying intermolecular interactions between aromatic amino acids. Its properties allow researchers to explore enantiomer selectivity and other interactions critical for understanding complex biochemical systems .
Material Science
Bioconjugation Techniques
In material science, this compound is utilized in bioconjugation techniques that link biological molecules with synthetic polymers or nanoparticles. This application is pivotal for developing targeted drug delivery systems that can enhance the efficacy of therapeutic agents while minimizing side effects.
Mechanism of Action
L-Tryptophanamide hydrochloride exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: It acts on aminopeptidase enzymes, influencing protein metabolism.
Pathways Involved: It is involved in the tryptophan metabolic pathway, affecting the synthesis of serotonin and other neurotransmitters.
Comparison with Similar Compounds
Key Properties:
- Purity : 97–98% (HPLC) .
- Storage : -20°C or 4°C in sealed, moisture-free conditions .
- Hazards : Classified as harmful (H302, H315, H319, H332, H335) with risks of irritation and respiratory toxicity .
Structural Analogs
L-Tryptophan (H-Trp-OH)
- Structure : Contains a carboxylic acid (-COOH) instead of the amide group.
- Solubility : Lower aqueous solubility (~10 mg/mL) compared to H-Trp-NH2.HCl (100 mg/mL) due to reduced polarity .
- Applications : Precursor for serotonin and niacin biosynthesis; less stable in acidic conditions than its amide derivative .
H-Phe-NH2.HCl (Phenylalanine Amide Hydrochloride)
- Structure : Similar amide modification but with a phenylalanine backbone (benzene ring instead of indole).
- Hydrophobicity: Higher than this compound due to the non-polar benzene ring, reducing solubility in polar solvents .
- Biological Role : Used in peptide synthesis but lacks the indole-mediated interactions critical in tryptophan-related pathways .
H-Trp-OMe (Tryptophan Methyl Ester)
- Structure : Methyl ester (-COOCH3) instead of amide.
- Stability : More prone to hydrolysis under basic conditions compared to the stable amide bond in this compound .
- Applications : Intermediate in peptide synthesis; less commonly used in metabolic studies .
Physicochemical Properties
Biological Activity
H-Trp-NH2.HCl, or (S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride, is a derivative of tryptophan that plays a significant role in various biological processes. This compound is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and as a precursor in the synthesis of bioactive peptides.
- Molecular Formula : C₁₃H₁₅N₃O₅
- Molecular Weight : 293.275 g/mol
- Melting Point : 250°C
- Boiling Point : 498.7°C at 760 mmHg
This compound is known to influence several biological pathways due to its structural similarity to neurotransmitters and hormones. It is involved in:
- Serotonin Synthesis : As a precursor to serotonin, this compound impacts mood regulation and sleep patterns.
- Melatonin Production : It contributes to melatonin synthesis, affecting circadian rhythms and sleep cycles.
- Neurotransmitter Modulation : The compound may modulate neurotransmitter activity, influencing cognitive functions and emotional responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antioxidant Properties :
- This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage in neurodegenerative diseases.
-
Anti-inflammatory Effects :
- Studies suggest that this compound can reduce inflammation markers in various models, indicating its potential use in treating inflammatory conditions.
-
Neuroprotective Effects :
- The compound has demonstrated protective effects on neuronal cells, particularly under conditions of stress or injury.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotective | Cell survival enhancement |
Case Study: Neuroprotective Role in Alzheimer’s Disease
A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's disease. The results indicated that treatment with this compound improved cell viability and reduced apoptosis markers compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative disorders.
Case Study: Modulation of Serotonin Levels
Another study focused on the impact of this compound on serotonin levels in rodent models. The administration of the compound led to a significant increase in serotonin concentration in the brain, correlating with improved mood-related behaviors. This highlights its potential application in treating mood disorders such as depression.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Trp-NH2.HCl, and how can its purity be validated?
- Synthesis : A common method involves Boc-protected tryptophan reacting with ammonia, followed by deprotection using HCl to yield H-Trp-NH2·HCl (e.g., Boc-Trp-OH → Boc-Trp-NH2 → H-Trp-NH2·HCl via HCl treatment) .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity and purity (>95% as per most suppliers) . Certificates of Analysis (COA) from suppliers should be cross-checked using these methods.
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Store lyophilized powder at -20°C in a tightly sealed, moisture-free container. For dissolved samples (e.g., in DMSO), aliquot and store at -80°C to avoid freeze-thaw cycles. Confirm solubility in DMSO or aqueous buffers (pH-adjusted) via pre-experiment calibration .
Q. How can researchers safely handle this compound in laboratory settings?
- Despite some safety data sheets (SDS) classifying it as non-hazardous , follow GLP guidelines : wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, rinse with water for 15 minutes and consult medical advice .
Advanced Research Questions
Q. What experimental designs are appropriate for studying this compound’s role in cellular proliferation and necrosis?
- Assays : Use human retinal pigment epithelium cells (HRPECs) for dose-response studies (e.g., 10–100 µM) with MTT assays for proliferation and Annexin V/PI staining for necrosis . Include controls with untreated cells and L-tryptophan to compare metabolite-specific effects.
- Data Interpretation : Normalize results to total protein content (Bradford assay) and use statistical models (e.g., ANOVA) to account for batch-to-batch variability in metabolite activity.
Q. How can conflicting reports on this compound’s purity (e.g., 95% vs. 98%) be reconciled in experimental workflows?
- Independent Validation : Perform LC-MS to quantify purity and identify impurities (e.g., residual solvents or deamidated byproducts). Cross-reference supplier COAs with in-house data .
- Batch Documentation : Record lot numbers and supplier details to trace variability. Pre-screen batches via NMR for consistency in indole ring proton signals (δ 7.0–7.5 ppm) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- RP-HPLC : Use a C18 column with a mobile phase of acetonitrile:water (20:80 v/v, pH 2.5) and UV detection at 280 nm (indole absorption). Validate with spiked samples in urine or serum .
- Mass Spectrometry : Employ HRMS (High-Resolution MS) in positive ion mode for precise quantification in metabolomics studies, using deuterated tryptophan as an internal standard .
Q. How does this compound interact with enzyme systems, and what kinetic parameters should be measured?
- Enzyme Kinetics : Use tryptophan aminotransferase or decarboxylase assays to monitor substrate conversion via fluorescence (ex: 295 nm, em: 360 nm). Calculate and using Lineweaver-Burk plots .
- Inhibition Studies : Test competitive inhibition by comparing IC50 values with L-tryptophan. Include negative controls (e.g., D-Trp-NH2·HCl) to confirm stereospecificity .
Methodological Considerations
- Contradiction Management : When SDS hazard classifications conflict (e.g., non-hazardous vs. H302/H315 warnings ), prioritize the most recent SDS and conduct a risk assessment tailored to experimental scale and exposure routes.
- Reproducibility : Document storage conditions, solvent preparation (e.g., DMSO concentration ≤1% to avoid cytotoxicity), and instrument calibration steps to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
